(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile
Description
Synthesis Analysis
The synthesis of related tetrahydropyran derivatives involves innovative methods, including [3+2+1] synthetic strategies featuring cycloaddition and cyclization reactions to efficiently produce substituted tetrahydropyran-4-ones. For instance, a concise total synthesis of (±)-diospongin A demonstrates the versatility and efficiency of these strategies in producing complex molecules (Yao, Ren, & Tong, 2013).
Molecular Structure Analysis
Charge density studies using X-ray diffraction and computational chemistry methods, such as Density Functional Theory (DFT), have provided insights into the molecular structure of similar molecules. These studies focus on characterizing charge density and electron distribution, particularly around nitrogen-oxygen bonds, using techniques like the Quantum Theory of Atoms In Molecules (QTAIM) and Hirshfeld atom refinement (HAR) (Vénosová et al., 2020).
Chemical Reactions and Properties
The compound and its derivatives exhibit a range of reactivities and properties. For example, reactions with iodine and various metal ligations have been documented, showing the ability to form complexes with metals such as Ru(II), Cu(I), and Hg(II), which are characterized by NMR and other spectroscopic methods. These reactions underline the compound's utility in forming structurally diverse and potentially functional materials (Singh et al., 2001).
Physical Properties Analysis
Physical properties such as crystal structure and bonding characteristics have been extensively analyzed. For example, studies on related compounds have revealed insights into the conformational preferences and intramolecular interactions within the molecular structure, helping to understand the stability and electronic properties of these molecules (Castañeda et al., 2001).
Chemical Properties Analysis
Chemical properties, including reactivity towards various chemical transformations, are key to understanding the utility of the compound. Multicomponent reactions, cycloadditions, and catalyzed syntheses have been employed to generate a wide array of derivatives, showcasing the compound's versatility in organic synthesis. Notably, the use of environmentally benign procedures and catalysts underscores the compound's role in sustainable chemistry practices (Esmaeilpour et al., 2015).
properties
IUPAC Name |
(3R)-3-methyl-4-(oxan-2-yloxy)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-5,7-8H2,1H3/t9-,10?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWSYGNSEHXDBG-YHMJZVADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)COC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC#N)COC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440305 | |
Record name | (3R)-3-Methyl-4-[(oxan-2-yl)oxy]butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile | |
CAS RN |
110171-23-8 | |
Record name | (3R)-3-Methyl-4-[(oxan-2-yl)oxy]butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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